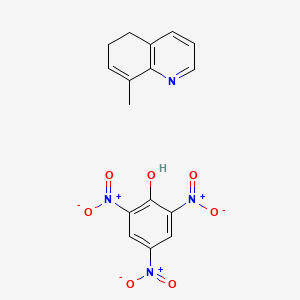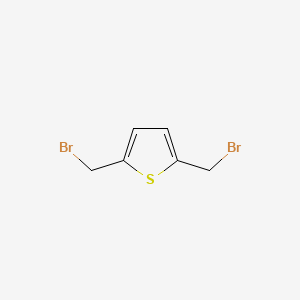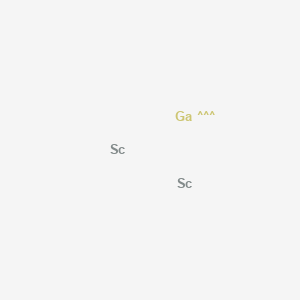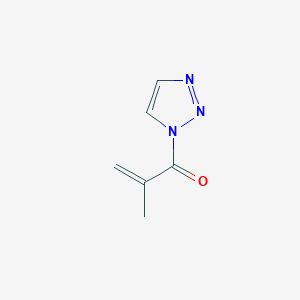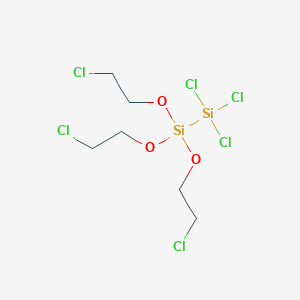
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to organic groups, which include chlorine and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane typically involves the reaction of trichlorosilane with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound. The by-products are typically recycled or treated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out at elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used, and the reaction is often conducted at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic molecules, leading to the modification of their chemical properties. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but contains fluorine atoms instead of ethoxy groups.
1,1,1-Trichloroethane: Lacks the ethoxy groups and has different chemical properties.
Uniqueness
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane is unique due to the presence of both chlorine and ethoxy groups bonded to silicon atoms. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
61182-99-8 |
|---|---|
Molecular Formula |
C6H12Cl6O3Si2 |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
trichloro-[tris(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C6H12Cl6O3Si2/c7-1-4-13-17(14-5-2-8,15-6-3-9)16(10,11)12/h1-6H2 |
InChI Key |
BQFBFGIOGZFBRA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
